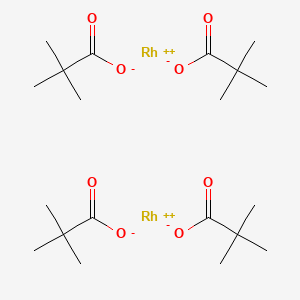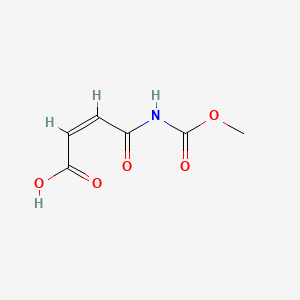
(ME4Phen)nicl2
Vue d'ensemble
Description
(ME4Phen)nicl2 is a useful research compound. Its molecular formula is C16H16Cl2N2Ni and its molecular weight is 365.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (ME4Phen)nicl2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (ME4Phen)nicl2 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Oxidative Effects and Antioxidant Evaluation
(ME4Phen)NiCl2, like other nickel compounds, has been studied for its oxidative effects in biological systems. For instance, nickel-induced oxidative stress in human lymphocytes was examined, highlighting the role of reactive oxygen species and the protective effects of antioxidants like catalase and glutathione (Chen et al., 2003).
2. Catalytic Applications
Nickel compounds, including (ME4Phen)NiCl2, are utilized in catalytic processes such as coupling reactions. For example, nickel-catalyzed coupling reactions involving lithium organoborates and aryl mesylates are explored for efficient synthesis processes (Kobayashi & Mizojiri, 1996).
3. Reaction and Transfer Mechanisms
Studies on the reaction of coordinated phosphines and metal transfer involving nickel complexes, such as (ME4Phen)NiCl2, provide insights into carbon-phosphorus bond cleavage and the reactivity of different metals (Kikukawa et al., 1979).
4. Complex Formation and Catalytic Studies
Research into the formation of nickel(II) complexes, including those with (ME4Phen)NiCl2, offers insights into the synthesis of neutral and zwitterionic complexes and their potential catalytic applications (Henrion et al., 2017).
5. Chromosome Damage Studies
Nickel compounds, including (ME4Phen)NiCl2, have been investigated for their ability to induce chromosomal aberrations, particularly in heterochromatic regions, highlighting their potential genotoxic effects (Sen et al., 1987).
6. Metabolomic Phenotyping and Toxicity Analysis
The metabolomic profiling of nickel-induced toxicity, including studies on NiCl2, provides insights into the biochemical responses to nickel exposure, emphasizing changes in metabolites like citrate and creatinine (Tyagi et al., 2012).
7. Synthesis and Polycondensation
Nickel complexes play a significant role in the synthesis and polycondensation of various polymers, with research highlighting methods for creating thermostable polyphenylene type polymers (Yamamoto et al., 1978).
Propriétés
IUPAC Name |
dichloronickel;3,4,7,8-tetramethyl-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2.2ClH.Ni/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;;/h5-8H,1-4H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPUJRCLWLQURL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.Cl[Ni]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2Ni | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(ME4Phen)nicl2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



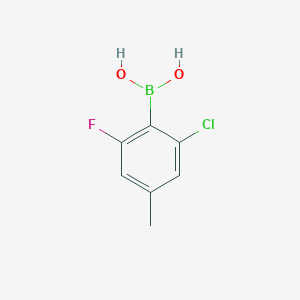
![[4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]boronic acid](/img/structure/B8251251.png)
![[3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]boronic acid](/img/structure/B8251253.png)
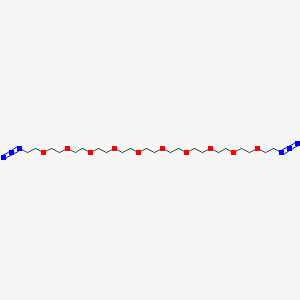
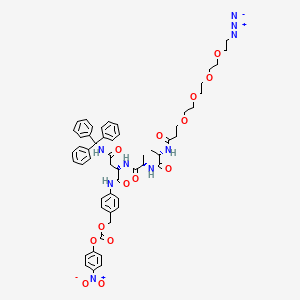
![Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B8251287.png)
![N-[(4-methoxyphenyl)methyl]-N-prop-2-enylthiophene-2-carboxamide](/img/structure/B8251288.png)
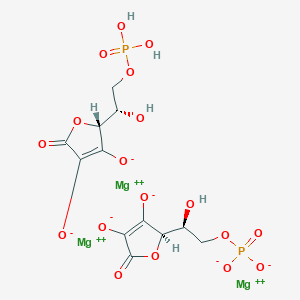
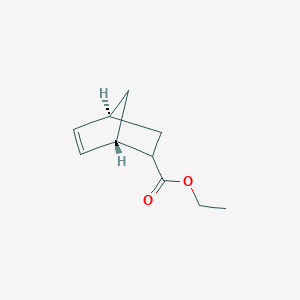
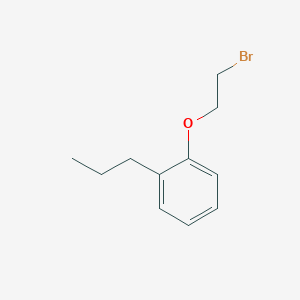
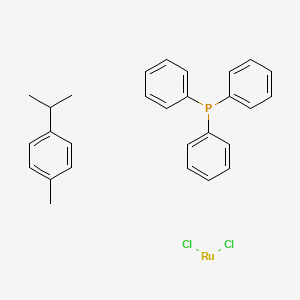
![5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8251327.png)
